![molecular formula C28H26N4O B1403243 Neocuproine hemihydrate CAS No. 34302-69-7](/img/structure/B1403243.png)
Neocuproine hemihydrate
Overview
Description
Neocuproine hemihydrate is an analytical reagent used for the determination of copper in water-ethanol solutions using thermal-lens spectrometry and captopril in pure form and pharmaceutical formulations via complex formation followed by a series of reactions using spectrophotometric technique .
Synthesis Analysis
Neocuproine can be prepared by sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline (2-Nitroaniline) with crotonaldehyde diacetate. An alternate synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate .Molecular Structure Analysis
Neocuproine hemihydrate has a molecular formula of C28H26N4O and a molecular weight of 434.5 g/mol . The InChI is 1S/2C14H12N2.H2O/c21-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h23-8H,1-2H3;1H2 .Chemical Reactions Analysis
Neocuproine hydrate forms a complex with Cu+ formed by the reduction of Cu+2 by hydroxylamine hydrochloride and produces electrochemiluminescence. It is also an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures .Physical And Chemical Properties Analysis
Neocuproine hemihydrate has a molecular weight of 434.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 0, an exact mass of 434.21066147 g/mol, a monoisotopic mass of 434.21066147 g/mol, a topological polar surface area of 52.6 Ų, a heavy atom count of 33, and a complexity of 227 .Scientific Research Applications
Analytical Chemistry: Determination of Copper
Neocuproine hemihydrate is widely used as an analytical reagent for the spectrophotometric determination of copper . It forms a complex with copper ions in a water-ethanol solution, which can be quantified using thermal-lens spectrometry . This application is crucial for monitoring copper levels in various environmental and biological samples.
Pharmaceutical Analysis: Captopril Quantification
In pharmaceutical research, Neocuproine hemihydrate assists in the quantification of captopril , a medication used for hypertension. The compound forms complexes with captopril, which are then analyzed spectrophotometrically to determine the drug’s concentration in pharmaceutical formulations .
Bone Tissue Regeneration
Neocuproine hemihydrate plays a role in bone tissue regeneration . It has been used to synthesize copper (II) complexes with silibinin and phenanthroline, which promote osteoblast differentiation and neovascularization. These complexes enhance calcium deposition and stimulate osteoblastic marker genes, supporting angiogenesis and bone tissue regeneration .
Coordination Chemistry: Copper (I) Selectivity
In coordination chemistry, Neocuproine hemihydrate exhibits high selectivity for copper (I) ions . The resulting complex, [Cu(neocuproine)2]+, is known for its deep orange-red color and has been studied for the preparation of catenane and rotaxane complexes .
Inhibition of Nitric Oxide Release
Neocuproine hemihydrate has been identified to inhibit the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols. This property is significant in studies related to nitric oxide signaling and its physiological effects .
Melanin Disruption in Zebrafish
Research has discovered that Neocuproine hemihydrate has properties that cause fragmentation and disappearance of melanin in adult zebrafish melanocytes. This application is of interest in studies exploring the regulation of melanin and potential treatments for pigmentation disorders .
Metal Complex Stability
Neocuproine hemihydrate forms metal complexes with enhanced thermal stability . This characteristic is beneficial in the synthesis of metal-organic frameworks (MOFs) and other materials where thermal stability is a critical factor .
Flavonoid Metal Complexes
The compound is involved in the study of flavonoid metal complexes , which have a wide range of biological and chemical activities. These complexes are investigated for their role in enabling osteoblast differentiation and bone formation .
Mechanism of Action
Target of Action
Neocuproine hemihydrate is a heterocyclic organic compound and chelating agent . It is highly selective for copper (I) . Copper (I) is a transition metal that plays a crucial role in various biochemical processes.
Mode of Action
Neocuproine hemihydrate interacts with its target, copper (I), by forming a stable complex . This interaction is facilitated by the nitrogen donor sites present in the neocuproine molecule . The resulting complex, [Cu(neocuproine)2]+, has a deep orange-red color .
Biochemical Pathways
The biochemical pathways affected by neocuproine hemihydrate are primarily related to its interaction with copper (I). For instance, the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols is inhibited by neocuproine . This suggests that neocuproine hemihydrate may influence nitric oxide-related biochemical pathways.
Pharmacokinetics
Its solubility in various solvents such as ethanol, acetone, ether, benzene, and light petroleum has been reported . This could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of neocuproine hemihydrate’s action is the formation of a stable complex with copper (I) . This interaction can influence various biochemical processes, including the inhibition of the copper-catalyzed release of nitrosonium from S-Nitrosothiols . Additionally, neocuproine has been discovered to cause fragmentation and disappearance of the melanin in adult zebrafish melanocytes .
Action Environment
The action of neocuproine hemihydrate can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in various environments . Furthermore, its stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemical species.
Safety and Hazards
Neocuproine hemihydrate should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas. It is recommended to use personal protective equipment and ensure adequate ventilation. Contaminated clothing and gloves should be removed and washed, including the inside, before re-use. Hands should be washed before breaks and after work .
Future Directions
Neocuproine hemihydrate has been used in the synthesis and characterization of silibinin/phenanthroline/neocuproine copper (II) complexes for augmenting bone tissue regeneration . It has also been used in a color spot test as a presumptive tool for the rapid detection of synthetic cathinones . These studies suggest potential future applications in the fields of bone tissue regeneration and forensic science.
properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBXFSLFDFHSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neocuproine hemihydrate | |
CAS RN |
34302-69-7 | |
Record name | Neocuproine hemihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEOCUPROINE HEMIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOCUPROINE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SDT9EV86W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions neocuproine hemihydrate (NCP) being used to confirm the role of Cu+ as the primary activating agent. How does NCP help in proving this?
A1: Neocuproine hemihydrate is a known selective chelating agent for Cu+. [] In the study, the addition of NCP likely sequestered free Cu+ ions in solution. This sequestration would inhibit any reactions dependent on free Cu+. If the degradation of AO7 was significantly reduced or halted upon NCP addition, it would strongly suggest that free Cu+ ions, rather than other species, are crucial for the activation process and subsequent dye degradation.
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